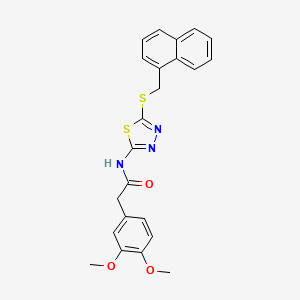
2-(3,4-dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3,4-Dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and the results of various studies.
The compound has the following chemical properties:
- Molecular Formula : C23H21N3O3S2
- Molecular Weight : 451.6 g/mol
- CAS Number : 868973-43-7
Biological Activity Overview
Thiadiazole derivatives, including this compound, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections will explore these activities in detail.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluating various thiadiazole compounds found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were measured using the MTT assay, which assesses cell viability based on mitochondrial activity.
Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 4i | C6 | 0.097 |
| 4j | MCF-7 | No significant activity |
| 4a | A549 | Not significant |
The incorporation of aromatic rings into the structure has been suggested to enhance anticancer activity, indicating that structural modifications can significantly influence efficacy .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The compound is believed to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the 1,3,4-thiadiazole moiety have shown promising results in inhibiting bacterial growth.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11c | S. aureus | 62.5 μg/mL |
| 11e | E. coli | Moderate activity |
| 15 | Pseudomonas aeruginosa | Significant activity |
These findings suggest that modifications at specific positions on the thiadiazole ring can lead to enhanced antimicrobial properties .
The mechanisms through which thiadiazole derivatives exert their biological effects are still under investigation. However, several hypotheses have been proposed:
- Cytotoxic Mechanisms : The anticancer activity may be linked to the induction of apoptosis in cancer cells.
- Antimicrobial Mechanisms : The antimicrobial effects could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives for their anticancer properties. Researchers synthesized various compounds and tested their efficacy against multiple cancer cell lines. The study concluded that certain structural features significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-28-19-11-10-15(12-20(19)29-2)13-21(27)24-22-25-26-23(31-22)30-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWHEJJGZLRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














